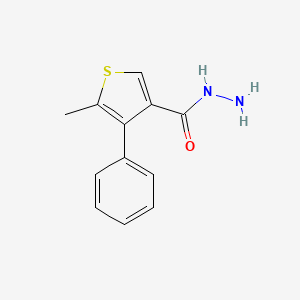

5-Methyl-4-phenylthiophene-3-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-phenylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9-5-3-2-4-6-9)10(7-16-8)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAMHXSRDCLOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394294 | |

| Record name | 5-methyl-4-phenylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438216-06-9 | |

| Record name | 5-methyl-4-phenylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5-Methyl-4-phenylthiophene-3-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Thiophene scaffolds and their carbohydrazide derivatives are recognized pharmacophores, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document delineates a two-step synthetic sequence, commencing with the construction of a polysubstituted thiophene core via a strategic adaptation of the Fiesselmann thiophene synthesis, followed by the conversion of the carboxylate intermediate to the target carbohydrazide. Detailed experimental protocols, mechanistic insights, characterization data, and safety considerations are presented to enable researchers to replicate and adapt these methodologies for their specific applications.

Introduction and Strategic Overview

The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, driven by the prevalence of the thiophene motif in numerous marketed pharmaceuticals and biologically active molecules.[1][2] The target molecule, this compound, combines the thiophene core with a carbohydrazide functional group, a known precursor for the synthesis of various bioactive heterocycles such as oxadiazoles and pyrazoles. This guide proposes a logical and efficient synthetic strategy accessible to researchers with a foundational knowledge of organic synthesis.

The chosen synthetic approach is a two-step process:

-

Step 1: Synthesis of Ethyl 5-methyl-4-phenylthiophene-3-carboxylate. This key intermediate is prepared using a modified Fiesselmann-type condensation, which allows for the regioselective construction of the thiophene ring with the desired substitution pattern.

-

Step 2: Hydrazinolysis of the Thiophene Ester. The ethyl ester intermediate is converted to the final this compound through reaction with hydrazine hydrate, a standard and high-yielding transformation.

This strategy was selected for its convergence, utilization of readily available starting materials, and the reliability of the chemical transformations involved.

Synthesis of the Key Intermediate: Ethyl 5-methyl-4-phenylthiophene-3-carboxylate

The core of this synthesis lies in the construction of the substituted thiophene ring. While several named reactions exist for thiophene synthesis, such as the Paal-Knorr[3][4][5][6], Hinsberg[7], and Gewald syntheses, the Fiesselmann synthesis offers a particularly advantageous route for obtaining 3-carboxy-substituted thiophenes.[8][9] The classical Fiesselmann synthesis involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[10] A useful variation, which will be adapted here, employs a β-ketoester as the starting material.

Mechanistic Rationale and Causality

The proposed reaction involves the base-catalyzed condensation of ethyl 2-phenyl-3-oxopentanoate with ethyl thioglycolate. The mechanism can be conceptualized as follows:

-

Enolate Formation: A suitable base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl thioglycolate, forming a reactive enolate.

-

Nucleophilic Attack: The thioglycolate enolate attacks the β-carbonyl carbon of the β-ketoester.

-

Cyclization and Dehydration: An intramolecular condensation reaction occurs, followed by dehydration to form the aromatic thiophene ring. This cyclization is driven by the formation of the stable aromatic system.

The choice of ethyl 2-phenyl-3-oxopentanoate as the starting material directly installs the required phenyl group at the 4-position and the ethyl group (which will become the methyl group upon tautomerization and subsequent reaction steps) at the 5-position of the resulting thiophene. The ester group from the ethyl thioglycolate precursor ultimately becomes the 3-carboxylate of the product.

Experimental Protocol: Synthesis of Ethyl 5-methyl-4-phenylthiophene-3-carboxylate

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of the thiophene ester intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-phenyl-3-oxopentanoate | 220.26 | 22.0 g | 0.10 |

| Ethyl thioglycolate | 120.17 | 12.0 g | 0.10 |

| Sodium | 22.99 | 2.3 g | 0.10 |

| Absolute Ethanol | 46.07 | 150 mL | - |

| 2M Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | - | 200 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Saturated Sodium Chloride | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 2.3 g of sodium metal (cut into small pieces) to 100 mL of absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 12.0 g of ethyl thioglycolate dropwise with stirring. Following this, add 22.0 g of ethyl 2-phenyl-3-oxopentanoate dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water. Acidify the aqueous mixture to pH 5-6 with 2M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (1 x 100 mL) and saturated sodium chloride (brine) solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Outcome: A pale yellow solid or oil.

Synthesis of this compound

The conversion of an ester to a carbohydrazide is a classic and efficient transformation in organic synthesis. The reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.

Mechanistic Rationale

Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a tetrahedral intermediate, which then collapses to eliminate a molecule of ethanol, yielding the stable carbohydrazide product. The reaction is typically carried out in an alcoholic solvent and may be driven to completion by heating.

Experimental Protocol: Hydrazinolysis

Diagram of the Synthetic Workflow:

Caption: Workflow for the conversion of the ester to the carbohydrazide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-methyl-4-phenylthiophene-3-carboxylate | 260.34 | 26.0 g | 0.10 |

| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 10.0 mL | ~0.20 |

| Ethanol (95%) | - | 100 mL | - |

| Cold Water | - | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 26.0 g of ethyl 5-methyl-4-phenylthiophene-3-carboxylate in 100 mL of 95% ethanol.

-

Addition of Hydrazine Hydrate: Add 10.0 mL of hydrazine hydrate to the solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then with cold water to remove any unreacted hydrazine hydrate.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Expected Outcome: A white to off-white crystalline solid.

Characterization and Data Presentation

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

FT-IR (Fourier-Transform Infrared): Key vibrational frequencies should be observed.[3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The chemical shifts, integration, and coupling patterns of the protons will confirm the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The number and chemical shifts of the carbon signals will provide further structural confirmation.

-

Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the compound.

-

Table of Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals for this compound |

| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, amide I), ~1550 (N-H bending, amide II) |

| ¹H NMR (δ, ppm) | Singlet for -CH₃ (~2.4-2.6 ppm), Multiplet for aromatic protons of the phenyl group (~7.2-7.5 ppm), Broad singlet for -NH₂ (~4.5 ppm), Broad singlet for -CONH- (~9.5 ppm) |

| ¹³C NMR (δ, ppm) | Signal for -CH₃ (~15 ppm), Signals for thiophene and phenyl carbons (~125-145 ppm), Signal for C=O (~165 ppm) |

| MS (m/z) | Molecular ion peak corresponding to C₁₂H₁₂N₂OS (232.31 g/mol ) |

Note: The exact chemical shifts in NMR spectroscopy can vary depending on the solvent used.

Safety and Handling

It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is worn at all times.

-

Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[7][9][11] Avoid inhalation of vapors and contact with skin and eyes. It is also a combustible liquid.[7] Store away from oxidizing agents and acids.[9] In case of exposure, seek immediate medical attention.

-

Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or in a dry environment.

-

Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures for the Fiesselmann-type thiophene synthesis and subsequent hydrazinolysis, researchers can reliably prepare this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The emphasis on mechanistic understanding and detailed experimental steps is intended to empower researchers to not only replicate this synthesis but also to adapt it for the creation of novel thiophene derivatives.

References

-

Balachandran, V., & Karthick, T. (n.d.). The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide: (a) Observed and (b) Calculated. ResearchGate. Retrieved from [Link]

-

Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. ResearchGate. Retrieved from [Link]

-

Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. (n.d.). Scribd. Retrieved from [Link]

-

Thiophene-based covalent organic frameworks. (2013). MIT. Retrieved from [Link]

-

Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hydrazine Hydrate. (n.d.). Lanxess. Retrieved from [Link]

-

Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]

-

Experimental and theoretical IR spectra of thiophene. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of furan, thiophene, and pyrroles from acetoacetic esters. (n.d.). Google Patents.

-

Thiophene-2-carbohydrazide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Scheme 4. Hydrazinolysis of 4-phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one ester and thiosemicarbazide formation. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Retrieved from [Link]

-

Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

-

SYNTHESIS OF 2(3H)-BENZOXAZOLONE DERIVATIVES AS POTENTIAL MELATONIN RECEPTOR LIGANDS. (2003). Retrieved from [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Supporting Information for Experimental procedures and analytical data Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. (2018). Proceedings of the YSU B: Chemical and Biological Sciences. Retrieved from [Link]

-

Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan- 2-carboxylate with Selected Bases. (n.d.). Retrieved from [Link]

-

Ethyl 2-[(4-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles. (2009). PubMed. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. lanxess.com [lanxess.com]

- 8. Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

An In-Depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carbohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-4-phenylthiophene-3-carbohydrazide is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications. The carbohydrazide functional group, coupled with the thiophene nucleus, imparts this molecule with a unique electronic and structural profile, making it a versatile scaffold for the development of novel bioactive agents. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of thiophene-based compounds for therapeutic purposes.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered substantial attention in pharmaceutical research. The thiophene ring is considered a bioisostere of the benzene ring, capable of influencing a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor-binding affinity. The incorporation of a carbohydrazide moiety introduces additional hydrogen bond donors and acceptors, enhancing the potential for molecular interactions with biological targets. This unique combination in this compound makes it a compelling candidate for further investigation as a precursor to a wide array of potentially bioactive molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂OS | [1] |

| Molecular Weight | 232.31 g/mol | [1] |

| CAS Number | 438216-06-9 | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Solubility | Not reported | - |

| pKa | Not reported | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of its corresponding ethyl ester precursor, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 5-Methyl-4-phenylthiophene-3-carboxylate

The precursor, ethyl 5-methyl-4-phenylthiophene-3-carboxylate, can be synthesized via the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of a ketone (phenylacetone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

-

To a solution of phenylacetone and ethyl cyanoacetate in a suitable solvent such as ethanol, add a catalytic amount of a secondary amine (e.g., diethylamine).

-

Add elemental sulfur to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate.

-

The amino group can then be removed via diazotization followed by reduction to yield the target ester.

Caption: Synthesis of the ester precursor.

Step 2: Synthesis of this compound

The final product is obtained by the hydrazinolysis of the ethyl ester precursor. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group.

-

Dissolve ethyl 5-methyl-4-phenylthiophene-3-carboxylate in a suitable alcohol, such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for an extended period, typically several hours to overnight.[2]

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[2]

Caption: Synthesis of the target carbohydrazide.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons of the phenyl and thiophene rings, and the protons of the carbohydrazide group (-NHNH₂). The chemical shifts will be influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the aromatic rings, and the carbonyl carbon of the carbohydrazide group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

N-H stretching vibrations for the -NH and -NH₂ groups in the carbohydrazide moiety.

-

C=O stretching vibration of the carbonyl group.

-

C=C stretching vibrations of the aromatic rings.

-

C-H stretching vibrations of the methyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecular ion peak [M]⁺ is expected at m/z 232.

Potential Therapeutic Applications

While specific biological activity data for this compound is limited in the public domain, the broader class of thiophene-based carbohydrazide derivatives has shown promise in several therapeutic areas.

Antimicrobial Activity

Thiophene derivatives are known to possess a wide range of antimicrobial activities.[3] The presence of the carbohydrazide moiety can further enhance this activity. Research on related compounds suggests that this compound and its derivatives could be investigated as potential antibacterial and antifungal agents.[3]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene-containing compounds.[4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The structural features of this compound make it a valuable scaffold for the design and synthesis of novel anticancer agents.[4]

Sources

- 1. scbt.com [scbt.com]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]

- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Introduction

In the landscape of medicinal chemistry and materials science, thiophene derivatives hold a significant position due to their diverse biological activities and unique electronic properties. 5-Methyl-4-phenylthiophene-3-carbohydrazide is a molecule of interest, combining the structural features of a substituted thiophene ring with a reactive carbohydrazide moiety. This unique combination makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous characterization of this compound, offering both predictive data based on analogous structures and detailed, field-proven experimental protocols.

Molecular Structure

The structural formula of this compound (C₁₂H₁₂N₂OS) is presented below. The molecule features a thiophene ring substituted at the 3, 4, and 5 positions with a carbohydrazide, a phenyl group, and a methyl group, respectively.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, FT-IR is crucial for confirming the presence of the carbohydrazide moiety and the aromatic rings.

Predicted FT-IR Data

The expected vibrational frequencies are summarized in the table below, based on data from known carbohydrazide and thiophene derivatives.[1][2][3]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3350 - 3250 | Medium |

| N-H (Amide) | Stretch | 3200 - 3100 | Medium |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2960 - 2850 | Medium-Weak |

| C=O (Amide I) | Stretch | 1680 - 1640 | Strong |

| N-H (Amide II) | Bend | 1640 - 1550 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Variable |

| C-N | Stretch | 1400 - 1200 | Medium |

| C-S (Thiophene) | Stretch | 750 - 650 | Weak |

Experimental Protocol: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

Caption: Labeled structure for NMR assignment correlation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₂H₁₂N₂OS, which corresponds to a molecular weight of 232.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 232.

Plausible Fragmentation Pathway:

The fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the carbonyl group and the thiophene ring.

| m/z | Proposed Fragment | Formula |

| 232 | Molecular ion [M]⁺˙ | [C₁₂H₁₂N₂OS]⁺˙ |

| 201 | [M - NHNH₂]⁺ | [C₁₂H₉OS]⁺ |

| 185 | [M - CONHNH₂]⁺ | [C₁₂H₉S]⁺ |

| 173 | [M - C₆H₅]⁺ | [C₆H₇N₂OS]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, inject a dilute solution into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

-

Ionization and Analysis:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Scan a mass range of m/z 40-500.

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern to confirm the presence of sulfur.

-

Propose structures for the major fragment ions and correlate them with the molecular structure.

-

Caption: A plausible fragmentation pathway for this compound in EI-MS.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, including the phenyl and thiophene rings, in this compound is expected to give rise to characteristic absorption bands in the UV region.

Predicted UV-Vis Data

Based on studies of other phenyl-substituted thiophenes, absorption maxima (λ_max) are expected in the UV region. [4][5][6][7][8]

| Solvent | Predicted λ_max (nm) | Associated Transition |

|---|---|---|

| Ethanol | ~260 - 280 | π → π* (Thiophene ring) |

| | ~300 - 330 | π → π* (Extended conjugation) |

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or methanol) of known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the µM range).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the spectrum over a range of 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. FT-IR confirms the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure. Mass spectrometry confirms the molecular weight and offers insights into the compound's stability and fragmentation, and UV-Vis spectroscopy probes its electronic properties. The predictive data and detailed protocols provided in this guide serve as a robust framework for researchers to confidently characterize this and related thiophene derivatives, ensuring the scientific integrity of their findings and accelerating the pace of drug discovery and materials development.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

- Fujieda, K., Takahashi, K., & Sone, T. (1977). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 50(12), 3261-3262.

- Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73948, Carbohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Experimentally measured UV–vis absorption spectra of phenylene‐thiophene (co‐)polymers. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.

- Suryanarayana, I., & Rao, P. S. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39.

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiopheneR[9]otaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

- Harvey, D. J. (2011). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 30(5), 793-829.

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

- Plieth, C., Dunsch, L., & Lothar, D. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(3), 633-643.

-

ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

- Toman, P., & Pospisil, J. (2006). Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 264-271.

-

ResearchGate. (n.d.). UV-Visible spectrum of polythiophene nanoparticles. Retrieved from [Link]

- Al-dujaili, A. H., & Al-Janabi, A. S. (2020). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)

- Kolodziejczyk, B., Mayevsky, D., & Winther-Jensen, B. (2013).

- Yeong, K. Y., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry, 15(1), 143-157.

-

CNIC. (n.d.). Synthesis of 5-amino-pyrazol-4-N -[bis(metylthio)- methylene]carbohydrazide. Retrieved from [Link]

- van der Meer, P., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(14), 9577–9591.

Sources

- 1. Carbohydrazide | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbohydrazide(497-18-7) IR Spectrum [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. NMR chemical shift prediction of thiophenes [stenutz.eu]

5-Methyl-4-phenylthiophene-3-carbohydrazide NMR data

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Methyl-4-phenylthiophene-3-carbohydrazide

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a novel compound, its characterization is crucial for researchers in medicinal chemistry and materials science. This document serves as a predictive framework, grounded in established principles of NMR spectroscopy and data from analogous structures, to aid in the synthesis and verification of this target molecule.

The structural elucidation of new chemical entities relies heavily on spectroscopic techniques, with NMR being the gold standard for determining the precise arrangement of atoms within a molecule. The following sections will provide a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra, explain the rationale behind these predictions, and offer a standardized protocol for data acquisition.

Molecular Structure of this compound

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The key functional groups—a substituted thiophene ring, a phenyl group, a methyl group, and a carbohydrazide moiety—each possess unique electronic environments that will give rise to distinct signals in the NMR spectrum.

Caption: Molecular structure of this compound.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we anticipate signals from the thiophene ring, the phenyl ring, the methyl group, and the carbohydrazide moiety. The choice of solvent is critical; DMSO-d₆ is recommended as it allows for the observation of exchangeable protons (NH and NH₂) which might otherwise be broadened or absent in solvents like CDCl₃.

Predicted Proton Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Supporting Evidence |

| NH (Carbohydrazide) | ~9.5 - 11.5 | Singlet (broad) | The amide proton is highly deshielded due to the adjacent carbonyl group and nitrogen. Broadness is typical due to quadrupole effects and potential hydrogen bonding. Similar carbohydrazide structures show this proton in the 9.8-11.2 ppm range[1][2]. |

| NH₂ (Carbohydrazide) | ~4.0 - 5.0 | Singlet (broad) | These protons are less deshielded than the amide NH. Their signal is often broad and its chemical shift can be concentration and temperature dependent. |

| Phenyl Protons (C₆H₅) | ~7.2 - 7.6 | Multiplet | The protons on the phenyl ring will likely appear as a complex multiplet due to overlapping signals. The exact chemical shifts are influenced by the electronic effects of the thiophene ring to which it is attached. In many phenyl-substituted heterocycles, these protons resonate in this region[3][4]. |

| Thiophene Proton (H-2) | ~7.0 - 7.5 | Singlet | As the only proton on the thiophene ring, it is expected to be a singlet. Its position is influenced by the adjacent sulfur atom and the substituents on the ring. Studies on substituted thiophenes confirm that protons at the 2-position are typically found in this downfield region[5][6]. |

| Methyl Protons (CH₃) | ~2.4 - 2.6 | Singlet | The methyl group is attached to the C-5 position of the thiophene ring. Its signal will be a singlet as there are no adjacent protons. The chemical shift is characteristic of a methyl group attached to an aromatic ring system. |

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon.

Predicted Carbon Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Supporting Evidence |

| C=O (Carbohydrazide) | ~160 - 170 | The carbonyl carbon of a hydrazide is typically found in this region, being significantly deshielded by the electronegative oxygen and nitrogen atoms. This range is consistent with general ¹³C NMR chemical shift tables[7][8]. |

| Thiophene C-5 | ~140 - 150 | The carbon bearing the methyl group. Its chemical shift is influenced by the sulfur atom and the substituent. |

| Thiophene C-4 | ~135 - 145 | The carbon bearing the phenyl group. Aromatic substituent effects place this quaternary carbon in a downfield position. |

| Phenyl C (ipso) | ~130 - 140 | The carbon of the phenyl ring directly attached to the thiophene ring. |

| Phenyl C (ortho, meta, para) | ~125 - 130 | These carbons of the phenyl ring typically resonate in this characteristic aromatic region[9][10]. |

| Thiophene C-3 | ~120 - 130 | The carbon attached to the carbohydrazide group. |

| Thiophene C-2 | ~115 - 125 | The carbon bearing the single proton. |

| Methyl C (CH₃) | ~15 - 20 | The methyl carbon is the most shielded (upfield) carbon in the molecule, consistent with its sp³ hybridization and attachment to an aromatic system. |

Part 3: Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, a standardized experimental procedure is essential. The following protocol outlines the steps for sample preparation and data acquisition using a standard 400 MHz NMR spectrometer.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the synthesized this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable NH and NH₂ protons of the carbohydrazide group[1].

-

Vortex the sample at room temperature until the compound is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.

-

Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using standard parameters. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient. Accumulate 16 to 64 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Manually or automatically phase correct the resulting spectra.

-

Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak should be set to 2.50 ppm. For ¹³C NMR, the solvent peak is at 39.52 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Pick the peaks in both ¹H and ¹³C spectra to identify their precise chemical shifts.

-

Part 4: The Role of 2D NMR in Structural Confirmation

While 1D NMR provides a wealth of information, complex structures often benefit from 2D NMR experiments for unambiguous assignment.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, a COSY spectrum would be expected to show correlations between the protons within the phenyl ring. It could also potentially reveal a weak correlation between the NH and NH₂ protons if their exchange rate is not too fast.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would definitively link the proton signals for the thiophene H-2 and the methyl group to their corresponding carbon signals, confirming their assignments.

Conceptual 2D Correlation Diagram

Caption: Key expected 2D NMR correlations (HSQC and COSY).

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging data from structurally similar compounds and fundamental NMR principles, we have established the expected chemical shifts, multiplicities, and key correlations. The provided experimental protocol offers a standardized method for acquiring high-quality data. Researchers who synthesize this compound can use this guide as a benchmark for verifying its structure, ensuring the integrity of their work and facilitating further development.

References

-

Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra showing regioselective substitutions on thiophene. [Link]

-

Catellani, M., et al. (2017). π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

-

Parveen, H., et al. (n.d.). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. [Link]

-

Arshad, N., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Jiang, Y. (2010). N′-[(5-Methyl-2-furyl)methylene]thiophene-2-carbohydrazide. PMC - NIH. [Link]

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. academic.oup.com [academic.oup.com]

- 10. NMR chemical shift prediction of thiophenes [stenutz.eu]

Unlocking the Therapeutic Potential of 5-Methyl-4-phenylthiophene-3-carbohydrazide: A Technical Guide for Drug Discovery

Foreword: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry

The thiophene ring is a cornerstone in the architecture of numerous pharmacologically active compounds, earning its status as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural properties, including its aromaticity and ability to engage in various intermolecular interactions, make it a versatile building block for designing novel therapeutics.[1][2] From anti-inflammatory agents to potent anticancer drugs, the thiophene nucleus is a recurring theme in the quest for new medicines.[3][4] This guide focuses on a specific, yet under-explored derivative, 5-Methyl-4-phenylthiophene-3-carbohydrazide, and outlines a comprehensive strategy to investigate its potential biological activities. By leveraging insights from structurally related compounds, we will delineate a clear path for its synthesis, characterization, and evaluation as a potential therapeutic agent.

Rationale and Hypothesis: Targeting Key Pathological Pathways

While direct biological data for this compound is not yet available, the extensive body of research on analogous thiophene-carbohydrazide and hydrazone derivatives provides a strong foundation for hypothesizing its potential therapeutic applications. The core chemical features of our target molecule—a substituted thiophene ring, a phenyl group, and a carbohydrazide moiety—are prevalent in compounds exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties.

Our central hypothesis is that this compound will exhibit potent biological activity, primarily in the realms of oncology and infectious diseases, by virtue of its structural similarity to established pharmacophores.

Potential Biological Activities:

-

Anticancer Activity: Thiophene-hydrazone derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[5][6] The proposed mechanism often involves the inhibition of critical cellular processes like tubulin polymerization, which disrupts mitosis and leads to apoptotic cell death.[7][8] The phenyl and methyl substitutions on the thiophene ring may enhance binding affinity to target proteins and improve cellular uptake.

-

Antimicrobial Activity: The carbohydrazide moiety is a key feature in many antimicrobial agents. Thiophene-based heterocycles have shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[9][10][11] The mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[10]

-

Anti-inflammatory Activity: Several thiophene derivatives are known to possess anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.[4][12]

Synthetic Strategy and Characterization

The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. The following proposed synthetic pathway is based on established methodologies for the synthesis of substituted thiophenes.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Synthesis of Ethyl 2-methyl-5-phenylthiophene-3-carboxylate (Intermediate E):

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

Slowly add phenacyl bromide to the reaction mixture and stir at room temperature.

-

After completion of the reaction (monitored by TLC), add elemental sulfur and a cyclizing agent like Lawesson's reagent.[13]

-

Reflux the mixture until the reaction is complete.

-

Cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain the thiophene ester intermediate.

-

-

Synthesis of this compound (Final Product F):

-

Dissolve the synthesized ethyl 2-methyl-5-phenylthiophene-3-carboxylate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.[5]

-

Reflux the mixture for several hours.

-

Upon cooling, the product is expected to precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product.

-

Characterization:

The structure of the synthesized compound will be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR): To determine the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the C=O and N-H stretches of the carbohydrazide moiety.

Investigating the Biological Activity: A Phased Approach

A tiered screening approach will be employed to efficiently evaluate the potential biological activities of this compound.

Phase 1: In Vitro Anticancer Screening

The initial anticancer evaluation will be performed against a panel of human cancer cell lines to determine the compound's cytotoxic potential and selectivity.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[14]

| Parameter | Description |

| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), HEK293 (Non-cancerous) |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Time | 48 hours |

| Positive Control | Doxorubicin |

| Endpoint | IC₅₀ value |

Phase 2: Mechanistic Studies for Anticancer Activity

Should the compound exhibit significant and selective cytotoxicity, further studies will be conducted to elucidate its mechanism of action.

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocols:

-

Tubulin Polymerization Assay: To directly measure the inhibitory effect of the compound on tubulin assembly in a cell-free system.[8]

-

Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine the cell cycle phase at which the compound induces arrest.[14]

-

Apoptosis Assay: Employing Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.[14]

Phase 3: In Vitro Antimicrobial Screening

The antimicrobial potential will be assessed against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).[9]

-

Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing appropriate growth media.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

| Parameter | Description |

| Microorganisms | S. aureus, E. coli, C. albicans |

| Compound Concentrations | Two-fold serial dilutions from 128 µg/mL to 0.25 µg/mL |

| Incubation Time | 24 hours (bacteria), 48 hours (fungi) |

| Positive Control | Ciprofloxacin (bacteria), Fluconazole (fungi) |

| Endpoint | MIC value (µg/mL) |

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data for this compound will serve as a crucial starting point for establishing a structure-activity relationship (SAR). Future synthetic efforts should focus on modifying the substituents on the thiophene and phenyl rings to optimize potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly impact biological activity.[7]

Conclusion

This compound represents a promising, yet unexplored, chemical entity with the potential for significant therapeutic applications. Based on the well-documented biological activities of structurally related thiophene-carbohydrazide derivatives, a focused investigation into its anticancer and antimicrobial properties is strongly warranted. The experimental framework outlined in this guide provides a robust and efficient pathway for the synthesis, characterization, and comprehensive biological evaluation of this compound, with the ultimate goal of developing a novel therapeutic lead.

References

-

Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. (2023). MDPI. [Link]

-

Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. (n.d.). PubMed Central. [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. (2023). PubMed. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Taylor & Francis. [Link]

- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.).

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate. [Link]

-

Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. (2024). Impactfactor. [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. [Link]

-

Synthetic Routes and Bioactivity Profiles of The Phenothiazine Privileged Manifold. (2025). MDPI. [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide | Request PDF. (n.d.). ResearchGate. [Link]

-

3‐Amino‐thiophene‐2‐carbohydrazide Derivatives as Anti Colon Cancer Agents: Synthesis, Characterization, In‐Silico and In‐Vitro Biological Activity Studies | Request PDF. (2023). ResearchGate. [Link]

-

Synthesized thiophene derivatives identified with anticancer activity. (n.d.). ResearchGate. [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). PMC. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis Online. [Link]

-

Synthesis of 5-amino-pyrazol-4-N -[bis(metylthio)- methylene]carbohydrazide. (n.d.). Revista CNIC. [Link]

-

Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis Online. [Link]

-

Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PubMed Central. [Link]

-

Thiophene. (n.d.). Wikipedia. [Link]

-

4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. (n.d.). MDPI. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2025). ResearchGate. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]

-

Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. (2022). Taylor & Francis Online. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 5-Methyl-4-phenylthiophene-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 5-methyl-4-phenylthiophene-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Thiophene-based structures are recognized as privileged pharmacophores due to their diverse biological activities.[1][2] The incorporation of a carbohydrazide moiety further enhances the molecule's potential as a versatile scaffold for synthesizing a wide range of derivatives with therapeutic promise. This document details the synthesis, characterization, chemical reactivity, and known biological activities of the title compound and its analogs, drawing on established literature to provide a foundational resource for researchers in drug discovery and development.

Introduction

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that is a bioisosteric analog of the phenyl ring. This structural feature allows it to modulate physicochemical properties like lipophilicity and metabolic stability, often enhancing drug-receptor interactions.[1] Consequently, thiophene derivatives have been successfully developed into a wide array of approved drugs with applications ranging from anticancer to antimicrobial agents.[1][3][4]

The carbohydrazide functional group (-CONHNH₂) is a critical synthon in organic chemistry. Its nucleophilic nature makes it a key building block for the synthesis of various other heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles. Furthermore, the hydrazone linkage formed by its condensation with aldehydes and ketones is a common feature in many biologically active molecules. This guide focuses on the specific scaffold of this compound, exploring its synthetic accessibility and its potential as a precursor to novel therapeutic agents.

Chemical Identity and Structure

The core structure of this compound (CAS 438216-06-9) features a thiophene ring substituted at the C3 position with a carbohydrazide group, at the C4 position with a phenyl ring, and at the C5 position with a methyl group.[5]

Caption: Structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the construction of the substituted thiophene ring, followed by the formation of the carbohydrazide moiety. The Gewald aminothiophene synthesis is a powerful and common method for preparing highly substituted 2-aminothiophenes, which can be further modified.[6][7][8][9][10] However, for the 3-carboxy functionality, a different approach is often required. A plausible and efficient pathway involves the initial synthesis of the corresponding ethyl ester, ethyl 5-methyl-4-phenylthiophene-3-carboxylate, which is then converted to the target carbohydrazide via hydrazinolysis.

Caption: Generalized synthetic workflow for the target carbohydrazide.

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol describes the final step of the synthesis, converting the ester precursor to the carbohydrazide.

Step 1: Reaction Setup

-

To a solution of ethyl 5-methyl-4-phenylthiophene-3-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine hydrate (typically 5-10 equivalents).[11][12]

-

Causality: Ethanol is used as a solvent to dissolve the starting ester. A large excess of hydrazine hydrate is employed to drive the reaction to completion, ensuring full conversion of the ester to the hydrazide.[11]

-

-

Fit the round-bottom flask with a reflux condenser.

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. The reaction time can vary from a few hours to overnight.

Step 3: Isolation and Purification

-

Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure this compound.[13]

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.

-

FT-IR: To identify key functional groups, such as the N-H stretches of the hydrazide (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-S vibrations of the thiophene ring.

-

Mass Spectrometry: To confirm the molecular weight of the compound (C₁₂H₁₂N₂OS, MW: 232.31 g/mol ).[5]

Chemical Reactivity and Derivatization

This compound is a valuable intermediate for synthesizing a plethora of other heterocyclic compounds. The terminal -NH₂ group of the hydrazide is highly nucleophilic, allowing for facile condensation reactions with various electrophiles.

Key Reactions:

-

Hydrazone Formation: Reacts with aldehydes and ketones to form N'-substituted hydrazones, a common scaffold in bioactive molecules.[13]

-

Cyclization with Carbon Disulfide: In the presence of a base, it can cyclize with CS₂ to form 5-substituted-1,3,4-oxadiazole-2-thiones.

-

Formation of 1,2,4-Triazoles: Reaction with isothiocyanates or carboxylic acids can lead to the formation of substituted 1,2,4-triazole rings.[14]

-

Synthesis of Pyrazoles: Condensation with 1,3-dicarbonyl compounds (e.g., acetylacetone) yields pyrazole derivatives.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scielo.br [scielo.br]

- 14. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Thiophene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a "Contaminant"

This guide provides an in-depth exploration of the synthetic strategies employed to construct and functionalize this remarkable heterocycle. We will delve into the causality behind established experimental choices, present detailed protocols, and examine the modern innovations that continue to expand the chemical space of thiophene derivatives for drug discovery.

Part 1: Foundational Synthetic Strategies for the Thiophene Core

The construction of the thiophene ring from acyclic precursors is a cornerstone of heterocyclic chemistry. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Here, we explore the mechanisms and practical considerations of the most robust and widely adopted classical methods.

The Paal-Knorr Thiophene Synthesis: Building from 1,4-Dicarbonyls

First reported in 1884, the Paal-Knorr synthesis remains a highly valuable method for preparing substituted thiophenes.[1][4] The core principle involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][6][7]

Causality Behind the Method: The success of this reaction hinges on the dual role of the sulfurizing agent. Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent not only serve as the sulfur source but also act as potent dehydrating agents.[4][7][8] This is critical because the 1,4-dicarbonyl could otherwise cyclize via dehydration to form a furan byproduct.[4][8] By efficiently sulfurizing the carbonyls and driving the subsequent dehydration, the reaction is channeled towards the thermodynamically stable aromatic thiophene product.

Generalized Reaction Scheme: R¹, R², R³, R⁴ = Alkyl, Aryl, H

Caption: Paal-Knorr thiophene synthesis workflow.

Self-Validating Protocol: Synthesis of 2,5-Dimethylthiophene

-

Reagent Preparation: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Add acetonylacetone (1,4-hexanedione) (0.1 mol, 11.4 g) to the flask.

-

Reaction Setup: Carefully add phosphorus pentasulfide (0.05 mol, 11.1 g) in portions to the stirred diketone. Causality Note: The reaction is exothermic; portion-wise addition prevents an uncontrolled temperature increase. P₄S₁₀ is moisture-sensitive and corrosive.

-

Reflux: Heat the reaction mixture to reflux (approx. 130-140°C) using a heating mantle for 1-2 hours. The mixture will darken and become viscous. Note: Hydrogen sulfide (H₂S), a toxic gas, is a byproduct and must be scrubbed by venting the condenser outlet through a bleach or NaOH solution.[7]

-

Work-up: Allow the mixture to cool to room temperature. Carefully add 100 mL of a saturated sodium bicarbonate solution to neutralize the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield 2,5-dimethylthiophene as a colorless liquid.

The Gewald Aminothiophene Synthesis: A Multicomponent Marvel

The Gewald reaction, reported in 1966, is a powerful one-pot, multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[8][9] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) in the presence of elemental sulfur and a base.[9][10]

Causality Behind the Method: The reaction's efficiency stems from a domino sequence. It begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile.[9][11] This intermediate is crucial as it possesses an acidic α-proton, which is deprotonated by the base. The resulting carbanion then attacks the elemental sulfur (S₈ ring), which opens to form a thiolate. This thiolate subsequently undergoes intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.[8][11] Microwave irradiation has been shown to improve reaction times and yields.[9]

Caption: Simplified workflow of the Gewald reaction.

The Fiesselmann Thiophene Synthesis: An Acetylenic Approach

The Fiesselmann synthesis offers a regiocontrolled route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12] The reaction condenses α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[8][12]

Causality Behind the Method: The mechanism proceeds via a base-catalyzed Michael addition of the thioglycolate to the acetylenic ester.[12] A second conjugate addition then occurs, forming a thioacetal-like intermediate. Subsequent intramolecular cyclization (a Dieckmann-like condensation) and elimination steps, driven by the formation of the aromatic ring, lead to the final 3-hydroxythiophene product.[8][12] This method is particularly valuable as it provides access to a substitution pattern that is difficult to achieve with other classical methods. Its utility has been demonstrated in the synthesis of kinase inhibitors.[12]

Part 2: Modern Synthetic Toolkits for Thiophene Diversification